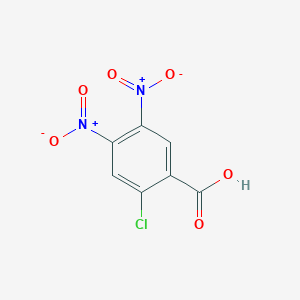

2-Chloro-4,5-dinitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ácido 2-cloro-4,5-dinitrobenzoico: es un compuesto orgánico con la fórmula molecular C7H3ClN2O6 y un peso molecular de 246,56 g/mol Es un derivado del ácido benzoico, caracterizado por la presencia de cloro y grupos nitro en el anillo aromático.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del ácido 2-cloro-4,5-dinitrobenzoico típicamente implica la nitración del ácido 2-cloro-4-nitrobenzoico. El proceso incluye los siguientes pasos :

Reactivos: Ácido 2-cloro-4-nitrobenzoico, ácido sulfúrico y ácido nítrico fumante rojo.

Condiciones de reacción: La mezcla de reacción se calienta a 90°C durante 40 minutos.

Procedimiento: Se deja enfriar la suspensión y luego se apaga con agua helada. El sólido resultante se filtra y se lava con agua para obtener ácido 2-cloro-4,5-dinitrobenzoico con un rendimiento del 95%.

Métodos de Producción Industrial: Si bien no se detallan los métodos de producción industrial específicos para el ácido 2-cloro-4,5-dinitrobenzoico, el enfoque general implica escalar el proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de reactores más grandes y la implementación de técnicas de purificación para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido 2-cloro-4,5-dinitrobenzoico experimenta diversas reacciones químicas, que incluyen:

Nitración: Introducción de grupos nitro.

Sustitución: Reemplazo de cloro o grupos nitro por otros grupos funcionales.

Reducción: Conversión de grupos nitro a grupos amino.

Reactivos y Condiciones Comunes:

Nitración: Ácido sulfúrico y ácido nítrico.

Sustitución: Diversos nucleófilos en condiciones ácidas o básicas.

Reducción: Hidrogenación catalítica o reducción química usando reactivos como cloruro de estaño (II).

Productos Principales:

Nitración: Formación de derivados nitro adicionales.

Sustitución: Formación de ácidos benzoicos sustituidos.

Reducción: Formación de ácido 2-cloro-4,5-diaminobenzoico.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Chloro-4,5-dinitrobenzoic acid has been studied for its potential pharmacological properties. Its derivatives have shown promising activity against various biological targets:

- Antibacterial Activity : Research has demonstrated that compounds derived from this compound exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism involves the inhibition of bacterial growth through disruption of cellular processes.

- Anticancer Potential : The compound's structural characteristics suggest potential anticancer properties. Studies indicate that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Environmental Science

The environmental impact of nitrobenzoic acids, including this compound, has been a subject of investigation due to their toxicity and persistence in ecosystems:

- Toxicological Studies : Investigations into the toxic effects of this compound have revealed its potential to inhibit the growth of aquatic organisms, indicating environmental risks associated with its release .

- Photolysis Products : The photolysis of this compound under UV light can lead to the formation of more toxic byproducts, which can further affect aquatic life . Understanding these processes is crucial for assessing the ecological risks of using such compounds.

Chemical Synthesis

In synthetic chemistry, this compound serves as an important intermediate:

- Synthesis of Derivatives : The compound is utilized to synthesize various derivatives that possess enhanced biological activities or novel properties . For instance, the acyl chlorides derived from it are used in further chemical reactions to create complex molecules.

- Research on Reaction Mechanisms : Its unique reactivity allows chemists to study reaction mechanisms and develop new synthetic methodologies that can be applied to other compounds .

Case Study 1: Antibacterial Activity Assessment

A study assessed the antibacterial efficacy of several derivatives of this compound against common bacterial strains. The results indicated that certain modifications to the nitro groups significantly enhanced antibacterial activity compared to the parent compound. This highlights the importance of structural optimization in drug development.

Case Study 2: Environmental Impact Analysis

Research conducted on the environmental persistence of nitrobenzoic acids showed that this compound could remain in aquatic environments for extended periods. This study emphasized the need for regulatory measures to control its use and disposal to mitigate ecological damage.

Mecanismo De Acción

El mecanismo de acción del ácido 2-cloro-4,5-dinitrobenzoico implica su interacción con dianas moleculares y vías . Por ejemplo, se ha identificado como una desprenilasa fotoquímica de i6A RNA, demostrando una selectividad excepcional hacia i6A. Este proceso implica la conversión de su sustituyente en un “N-dopado” ozónido, que al hidrolizarse libera adenina natural. Este enfoque químico ofrece información sobre la biología de la modificación del RNA y las posibles aplicaciones terapéuticas.

Comparación Con Compuestos Similares

Compuestos Similares:

- Ácido 4-cloro-3,5-dinitrobenzoico

- Ácido 2-cloro-3,5-dinitrobenzoico

- Ácido 3,5-dinitrobenzoico

Comparación: El ácido 2-cloro-4,5-dinitrobenzoico es único debido a la posición específica del cloro y los grupos nitro en el anillo aromáticoEn comparación con sus isómeros y otros ácidos dinitrobenzoicos, puede exhibir diferentes propiedades fisicoquímicas, como acidez, solubilidad y reactividad, lo que lo hace adecuado para aplicaciones de investigación e industriales específicas .

Actividad Biológica

2-Chloro-4,5-dinitrobenzoic acid (CDNBA) is a nitro-substituted aromatic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and case studies.

This compound is characterized by its chemical formula C7H3ClN2O6. The presence of nitro groups (-NO2) and a chlorine atom significantly influences its reactivity and biological effects.

Antibacterial Activity

The antibacterial properties of CDNBA have been investigated in various studies. The mechanism of action is primarily attributed to the formation of free radicals through enzymatic bioreduction, which targets bacterial cells.

Table 1: Antibacterial Activity of CDNBA

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 39 µg/L |

| Escherichia coli | 39 µg/L |

| Pseudomonas aeruginosa | Not specified |

In a study evaluating the antibacterial efficacy of CDNBA and its metal complexes, it was found that these compounds exhibited significant inhibition against both gram-positive and gram-negative bacteria. The complexes showed higher activity than the free ligand, particularly against Staphylococcus aureus .

Antifungal Activity

CDNBA also displays antifungal properties. It has been shown to be more effective than standard antifungal agents like clotrimazole against certain fungal strains.

Table 2: Antifungal Activity of CDNBA

| Fungi | Inhibition Concentration (IC50) |

|---|---|

| Candida albicans | Lower than clotrimazole |

| Aspergillus niger | Lower than clotrimazole |

The antifungal activity was assessed using the MTT assay, where CDNBA demonstrated a significant reduction in fungal cell viability at varying concentrations .

Anticancer Activity

The anticancer potential of CDNBA has been extensively studied. It has been found to induce apoptosis in various cancer cell lines, including lung (A549) and colon (Caco-2) adenocarcinoma cells.

Table 3: Anticancer Activity of CDNBA

| Cell Line | IC50 (µM) | Growth Suppression (%) at 60 µM |

|---|---|---|

| A549 (Lung cancer) | 8.82 | 75.70 |

| Caco-2 (Colon cancer) | 0.00053 | 72.70 |

In vitro studies indicated that CDNBA complexes could suppress cell proliferation effectively, with the IC50 values demonstrating potent activity against tumor cells . Flow cytometry analyses revealed that treatment with CDNBA led to cell cycle arrest in the G0/G1 phase, indicating its potential as an anticancer agent .

Case Studies

- Study on Apoptosis Induction : A study assessed the effects of CDNBA on A549 lung cancer cells. The results indicated that treatment with CDNBA resulted in significant apoptosis, as evidenced by morphological changes and flow cytometry analysis showing increased sub-G1 populations .

- Ecotoxicological Assessment : Another investigation focused on the ecotoxicity of CDNBA using Tetrahymena pyriformis. The median effective concentration (EC50) was determined to be approximately 104.7 µM, highlighting its potential environmental impact .

Propiedades

Número CAS |

33458-98-9 |

|---|---|

Fórmula molecular |

C7H3ClN2O6 |

Peso molecular |

246.56 g/mol |

Nombre IUPAC |

2-chloro-4,5-dinitrobenzoic acid |

InChI |

InChI=1S/C7H3ClN2O6/c8-4-2-6(10(15)16)5(9(13)14)1-3(4)7(11)12/h1-2H,(H,11,12) |

Clave InChI |

YNOPZLWHBMWCPX-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])Cl)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.